Product packaging for methyl (E)-3-(3-aminophenyl)acrylate(Cat. No.:CAS No. 163487-10-3)

methyl (E)-3-(3-aminophenyl)acrylate

Cat. No.: B6591817
CAS No.: 163487-10-3
M. Wt: 177.20 g/mol
InChI Key: VCSGRXIKJCLEAN-AATRIKPKSA-N
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Description

Methyl (E)-3-(3-aminophenyl)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B6591817 methyl (E)-3-(3-aminophenyl)acrylate CAS No. 163487-10-3

Properties

IUPAC Name

methyl (E)-3-(3-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSGRXIKJCLEAN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Methyl E 3 3 Aminophenyl Acrylate

Polymer Chemistry and Monomer Applications

The dual functionality of methyl (E)-3-(3-aminophenyl)acrylate makes it a monomer of significant interest for synthesizing a variety of specialized polymers. Its ability to participate in polymerization reactions while retaining a reactive handle for further chemical transformations is a key attribute.

Miktoarm star polymers, which consist of chemically distinct polymer arms radiating from a central core, are a class of macromolecules with unique solution and bulk properties. nih.govnih.gov The synthesis of these complex architectures often relies on the sequential growth of different polymer arms from a multifunctional core or the coupling of pre-formed polymer arms to a core molecule. nih.gov

While direct research on the use of this compound in miktoarm star polymer synthesis is not extensively documented, its structure suggests a high potential for such applications. The amino group can be utilized as a reactive site to either initiate the growth of a polymer arm or to attach the monomer to a core molecule. For instance, the amino group could be modified to create a macroinitiator, from which other monomers could be polymerized. This would allow for the precise placement of the aminophenyl acrylate (B77674) unit within the star architecture, leading to materials with tailored properties for applications such as drug delivery and nanotechnology. nih.gov

Table 1: Potential Strategies for Incorporating this compound into Miktoarm Star Polymers

Synthetic StrategyDescriptionPotential Advantage
"Arm-First" Method The amino group of this compound could be functionalized to create a polymerizable end-group on a pre-synthesized polymer arm. This functionalized arm could then be attached to a central core.Allows for the well-defined synthesis of polymer arms before their attachment to the core, providing good control over the final architecture.
"Core-First" Method The monomer could be attached to a multifunctional core molecule through its amino group. The acrylate groups would then be available to initiate the polymerization of other monomers, forming the arms of the star.Enables the direct growth of polymer arms from a central core, potentially simplifying the synthetic process.
Macroinitiator Approach The amino group could be reacted to introduce an initiating site for a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP). This macroinitiator could then be used to grow polymer chains of a different monomer.Provides excellent control over the molecular weight and dispersity of the polymer arms.

Poly(meth)acrylates are a widely used class of polymers with applications ranging from coatings and adhesives to biomedical devices. google.comnih.gov The incorporation of functional monomers into poly(meth)acrylate backbones is a common strategy to tailor their properties. The presence of the amino group in this compound makes it an attractive candidate for integration into these systems.

The amino group can introduce hydrophilicity, improve adhesion to various substrates, or serve as a site for crosslinking or further functionalization. For example, the basic nature of the amino group could be exploited to create pH-responsive polymers that change their solubility or conformation in response to changes in pH.

Photoresponsive polymers, which undergo a change in their properties upon exposure to light, are of great interest for applications in areas such as data storage, sensors, and smart materials. mdpi.com The phenyl ring in this compound provides a scaffold that can be modified to introduce photoresponsive moieties, such as azobenzenes.

By chemically modifying the amino group or the phenyl ring, it is possible to synthesize derivatives of this compound that can be polymerized to create photoresponsive materials. The photoisomerization of the attached chromophores could lead to changes in the polymer's conformation, polarity, or absorption characteristics, enabling the development of light-controllable systems. mdpi.com

Copolymerization, the polymerization of two or more different monomers, is a powerful tool for creating materials with a wide range of properties. researchgate.net Investigating the copolymerization behavior of this compound with other common monomers is crucial for understanding how it can be integrated into various polymer systems.

Determining the reactivity ratios of this monomer with comonomers such as methyl methacrylate (B99206), butyl acrylate, or styrene (B11656) would provide valuable insights into the resulting copolymer composition and microstructure. uni-bayreuth.deuni-bayreuth.de This knowledge is essential for designing copolymers with specific properties, such as a desired glass transition temperature, solubility, or mechanical strength.

Table 2: Potential Comonomers for Copolymerization with this compound

ComonomerPotential Property Modification
Methyl Methacrylate Increased glass transition temperature and hardness.
Butyl Acrylate Increased flexibility and lower glass transition temperature.
Styrene Introduction of aromatic character, potentially enhancing thermal stability.
Acrylic Acid Introduction of acidic groups, enabling pH-responsiveness and improved adhesion.

Development of Resins and Adhesives

The presence of the polar amino group and the polymerizable acrylate functionality in this compound suggests its utility in the formulation of resins and adhesives. google.com The amino group can enhance adhesion to polar substrates through hydrogen bonding and other intermolecular interactions.

Precursor for Conjugated Materials and Optoelectronic Applications (via derivatives)

Conjugated polymers, which possess a backbone of alternating single and double bonds, are the cornerstone of organic electronics, with applications in light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The phenyl ring in this compound provides a starting point for the synthesis of conjugated structures.

Through chemical modification of the amino group and subsequent polymerization, it is conceivable to create polymers with extended π-conjugation. For example, the amino group could be used to link multiple aminophenyl acrylate units together or to attach other conjugated moieties. The resulting materials could exhibit interesting photophysical and electronic properties, making them candidates for investigation in the field of optoelectronics.

Chemical Reactivity and Mechanistic Investigations of Methyl E 3 3 Aminophenyl Acrylate

Reactivity of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character, making it susceptible to attack by various electrophiles. Furthermore, its position on the aromatic ring allows for classic transformations such as diazotization.

Nucleophilic Substitution Reactions

The primary amino group of methyl (E)-3-(3-aminophenyl)acrylate is nucleophilic and readily participates in substitution reactions, most notably acylation and alkylation.

Acylation: The reaction with acyl chlorides, such as ethanoyl chloride, proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form a stable N-substituted amide. libretexts.org This process is fundamental for introducing acyl groups and synthesizing more complex amide derivatives.

Table 1: Representative Nucleophilic Acylation Reaction
ReactantReagentProductReaction Type
This compoundAcyl Chloride (e.g., R-COCl)methyl (E)-3-(3-acetamidophenyl)acrylateNucleophilic Acylation

Alkylation: While direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation and the formation of mixtures of primary, secondary, and tertiary amines, it can be achieved under controlled conditions. More specific methods, such as reductive amination or using protecting group strategies, are often employed to achieve mono-alkylation. monash.edu These reactions expand the synthetic utility of the parent molecule by introducing various alkyl chains.

Oxidation Reactions leading to Nitro Derivatives

The conversion of the aromatic amino group to a nitro group is a significant transformation that alters the electronic properties of the benzene (B151609) ring. While direct nitration of the parent aniline (B41778) can be complex, the oxidation of the amino group offers a viable alternative route. mdpi.comresearchgate.net Various oxidizing agents can accomplish this conversion, often proceeding through a nitroso intermediate. mdpi.com

Several established methods for the oxidation of anilines to nitroarenes are applicable here:

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing a wide range of aromatic amines to their corresponding nitro compounds. mdpi.comresearchgate.net

Sodium Perborate (B1237305) (SPB): In the presence of acetic acid, sodium perborate tetrahydrate can smoothly oxidize anilines, particularly those with electron-withdrawing groups. mdpi.com

Hydrogen Peroxide Systems: Catalytic systems involving hydrogen peroxide (H₂O₂) can also be employed. For instance, H₂O₂ in the presence of a selenium catalyst (like diphenyl diselenide) or a methyltrioxorhenium (MTO) catalyst can yield the desired nitroarene. researchgate.netacs.org

The choice of reagent can depend on the presence of other functional groups within the molecule. The ester and alkene moieties in this compound are generally stable to many of these specific oxidizing conditions. acs.orgorganic-chemistry.org

Table 2: Common Reagents for Oxidation of Aromatic Amines to Nitroarenes
Reagent SystemTypical ConditionsSelectivity Note
m-Chloroperoxybenzoic acid (m-CPBA)Dichloroethane, Room TemperatureBroad scope, tolerant of many functional groups. researchgate.net
Sodium Perborate (NaBO₃·4H₂O)Acetic Acid, 50-55 °CEffective for anilines with electron-withdrawing groups. mdpi.com
Hydrogen Peroxide (H₂O₂) / CatalystVarious catalysts (e.g., SeO₂, MTO)Catalyst choice can influence product selectivity (nitro vs. azoxy). researchgate.net

Diazotization and Subsequent Transformations

The diazotization of the primary aromatic amine functionality is a cornerstone of aromatic chemistry, converting the amino group into a highly versatile diazonium salt (Ar-N₂⁺). This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.com

The resulting diazonium salt of this compound is an important intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer and Gattermann reactions. wikipedia.orgcollegedunia.comvedantu.com

Sandmeyer Reaction: This reaction involves the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgnumberanalytics.com This provides a reliable method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install. ucla.edunih.govorganic-chemistry.org

Using copper(I) chloride (CuCl) yields the corresponding aryl chloride.

Using copper(I) bromide (CuBr) yields the aryl bromide.

Using copper(I) cyanide (CuCN) yields the aryl nitrile (benzonitrile derivative).

Gattermann Reaction: This reaction is similar to the Sandmeyer reaction but typically uses copper powder and the corresponding halogen acid. collegedunia.comvedantu.com It is often considered a variation of the Sandmeyer and can also be used to introduce halide substituents.

Table 3: Diazotization and Subsequent Sandmeyer Reactions
StepReagentsIntermediate/Product
1. DiazotizationNaNO₂, HCl, 0-5 °Cmethyl (E)-3-(3-(diazonio)phenyl)acrylate chloride
2. Sandmeyer (Chlorination)CuClmethyl (E)-3-(3-chlorophenyl)acrylate
2. Sandmeyer (Bromination)CuBrmethyl (E)-3-(3-bromophenyl)acrylate
2. Sandmeyer (Cyanation)CuCNmethyl (E)-3-(3-cyanophenyl)acrylate

Reactivity of the Ester Group

The methyl acrylate (B77674) portion of the molecule contains an ester functional group that can undergo characteristic reactions such as hydrolysis and reduction.

Hydrolysis Pathways

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, basic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically more efficient for acrylate esters. The reaction proceeds via a nucleophilic acyl substitution, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

In this pathway, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. A final, rapid acid-base reaction between the carboxylic acid product and the methoxide ion drives the reaction to completion, forming the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final (E)-3-(3-aminophenyl)acrylic acid.

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as esters are less reactive than ketones or aldehydes. beilstein-journals.org

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of esters to primary alcohols. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the ester's carbonyl carbon. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol, (E)-3-(3-aminophenyl)prop-2-en-1-ol. khanacademy.org

It is noteworthy that LiAlH₄ is a powerful, non-selective reagent. However, under typical conditions, it does not reduce isolated carbon-carbon double bonds or aromatic rings, allowing for the selective reduction of the ester in this compound. khanacademy.orgclockss.org Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters efficiently. beilstein-journals.orglibretexts.org

Table 4: Reduction of the Ester Group
ReagentIntermediateFinal Product (after workup)Notes
1. LiAlH₄ 2. H₃O⁺ workupAldehyde(E)-3-(3-aminophenyl)prop-2-en-1-olPowerful, standard reagent for ester reduction. commonorganicchemistry.commasterorganicchemistry.com

Transesterification Reactions

The ester moiety of this compound can undergo transesterification, a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by acids or bases. While specific studies focusing solely on the transesterification of this compound are not extensively detailed in the provided results, the general principles of transesterification of (meth)acrylate esters are well-established. google.com

The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The efficiency and rate of the reaction can be influenced by various factors, including the nature of the alcohol, the catalyst used, and the reaction temperature. google.com For instance, the use of mixed catalysts, such as diorganotin oxides and organotin halides, has been shown to be effective for the transesterification of (meth)acrylate esters with mono- or polyfunctional alcohols. google.com

Table 1: General Conditions for Transesterification of (Meth)acrylate Esters

Parameter Condition Reference
Catalyst Mixed diorganotin oxides and organotin halides google.com
Reactants (Meth)acrylate ester, mono- or polyfunctional alcohol google.com
Temperature 50-130 °C google.com

| Pressure | Normal, negative, or positive | google.com |

This reactivity allows for the modification of the ester group to introduce different functionalities or to prepare polymeric materials derived from this acrylate structure.

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester portion of the molecule is a key site for a variety of addition and cyclization reactions, significantly contributing to the compound's synthetic utility.

Michael Addition Reactions

The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, a wide range of nucleophiles (Michael donors) can add to the β-carbon of the α,β-unsaturated ester (Michael acceptor). wikipedia.orgorganic-chemistry.org

Common nucleophiles for Michael additions include enolates, amines, and thiols. masterorganicchemistry.com For example, the reaction of amines with methyl acrylates is a well-documented Michael addition, often promoted by microwave irradiation to afford β-amino esters in high yields. nih.gov The reaction mechanism typically involves the formation of a carbanion or other nucleophile, which then attacks the β-carbon of the unsaturated system. wikipedia.org

Table 2: Examples of Michael Addition Reactions

Michael Donor Michael Acceptor Product Type Reference
Diethyl malonate Diethyl fumarate 1,5-Dicarbonyl compound wikipedia.org
(S)-(-)-α-methylbenzylamine Methyl acrylate β-amino ester nih.gov

The amino group present in this compound can also act as an intramolecular nucleophile, though intermolecular Michael additions with other nucleophiles are also a significant aspect of its reactivity.

Intramolecular Cyclization Processes

The presence of both a nucleophilic amino group and an electrophilic α,β-unsaturated system within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

The amino group on the phenyl ring can act as a nucleophile, attacking the electrophilic centers within the same molecule to form new rings. One such pathway involves the intramolecular addition of the amino group to the β-carbon of the acrylate moiety. This type of cyclization is fundamental to the synthesis of nitrogen-containing heterocycles. Research on related systems, such as the cyclization of peptides using linkers like 3-amino-4-(methylamino)benzoic acid, highlights the utility of amino groups in facilitating intramolecular ring closure. researchgate.netspringernature.com These reactions can proceed through various mechanisms, often facilitated by catalysts or specific reaction conditions that promote the nucleophilic character of the amino group and the electrophilicity of the acceptor.

This compound is a valuable precursor for synthesizing important N-heterocyclic systems like quinolines and benzothiazines.

Quinolines: The synthesis of quinolines can be achieved through various methods, such as the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds and aniline derivatives. scribd.com The structure of this compound, containing both an aniline-like moiety and an α,β-unsaturated system, makes it a suitable substrate for intramolecular cyclization to form quinoline (B57606) derivatives. Transition metal-free protocols have been developed for the synthesis of 3-acylquinolines from enaminones and anthranils, proceeding through an aza-Michael addition followed by intramolecular annulation. mdpi.com

Benzothiazines: 1,4-Benzothiazines can be synthesized through the reaction of 2-aminothiophenol (B119425) with various substrates. nih.govresearchgate.net While not a direct cyclization of this compound alone, its structural motif is relevant. For instance, the reaction of 2-aminothiophenol with α,β-unsaturated esters can lead to benzothiazine derivatives. Furthermore, related structures can be used to synthesize benzothiazines through condensation reactions. scielo.brresearchgate.net

Table 3: Synthetic Routes to N-Heterocycles

Heterocycle General Precursors Key Reaction Type Reference
Quinoline Aniline derivative, α,β-unsaturated carbonyl compound Doebner-von Miller / Friedländer Annulation scribd.com
3-Acylquinoline Enaminone, Anthranil Aza-Michael addition, Intramolecular annulation mdpi.com
1,4-Benzothiazine 2-Aminothiophenol, α-cyano α-alkoxy carbonyl epoxide Regioselective ring opening researchgate.net

| 1,4-Benzothiazine | 2-Aminothiophenol, 1,3-dicarbonyl compound | Oxidative cyclocondensation | nih.gov |

Recent mechanistic studies have shed light on the crucial role that both the solvent and the substrate itself can play in catalyzing intramolecular cyclization reactions. A computational study on the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate (an isomer of the title compound) with phenylisothiocyanate revealed that the reaction is significantly influenced by the presence of water and excess substrate. nih.gov

The study demonstrated that:

Substrate as a Catalyst: A second molecule of the aminophenylacrylate substrate can act as a catalyst by facilitating proton transfer steps, effectively lowering the energy barriers for the reaction. nih.gov The amino group of the substrate molecule can act as both a proton donor and acceptor.

Solvent as a Catalyst: Water, when used as a solvent, can also participate in the reaction mechanism as a proton shuttle, forming hydrogen-bonded networks that stabilize transition states and lower the activation energy. nih.govresearchgate.net This is often referred to as a water-assisted mechanism.

Multicatalysis: The most favorable reaction pathway was found to be a multicatalytic process where both the substrate and water molecules work in concert to assist in crucial proton transfer and hydrogen shift steps during the intramolecular cyclization. nih.gov

These findings underscore that the reaction environment and the concentration of the starting material can have a profound impact on the mechanism and efficiency of cyclization, moving beyond the traditional view of solvents as inert media and substrates solely as reactants.

Insufficient Information to Generate Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the chemical reactivity and mechanistic investigations of this compound.

The provided outline requires a detailed analysis of specific reaction pathways, including intramolecular Michael and anti-Michael additions, photo-catalytically generated radicals, and corresponding kinetic and thermodynamic studies for this particular compound. The search results yielded general information about the reactivity of acrylates and related molecules, but lacked the specific experimental or computational data required to address the detailed subsections of the user's request for this compound.

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Mechanism Elucidation through Kinetic and Thermodynamic Studies

Influence of Reaction Conditions on Reaction Pathway

The chemical behavior of this compound is dictated by the presence of two primary reactive sites: the nucleophilic aromatic amino group and the electrophilic α,β-unsaturated ester system (a Michael acceptor). The interplay between these functionalities and the specific reaction conditions employed—such as solvent, catalyst, temperature, and pressure—critically determines the final product. The reaction can proceed through various pathways, including those where the amino group acts as an intramolecular catalyst or as a primary reactant.

Solvent Effects

The choice of solvent can significantly alter the reactivity and the course of reactions involving this compound. Polar protic solvents, for instance, can play a dual role. They can solvate the reactants and, in some cases, act as a catalyst by facilitating proton transfer steps.

In reactions analogous to the aza-Michael addition, the acidity difference between the solvent and the amine is a defining factor. For instance, reactions of anilines with α,β-unsaturated esters proceed smoothly in methanol when the aniline is sufficiently basic. researchgate.net Polar solvents are also known to strongly catalyze the addition of amines to acrylates. researchgate.net In the case of this compound, a polar protic solvent like methanol could facilitate the addition of an external nucleophile to the acrylate double bond by stabilizing charged intermediates.

Furthermore, in reactions involving the amino group, a solvent like water can act not just as a solvent but also as a catalyst and a proton shuttle, effectively lowering the energy barriers for certain reaction steps, such as cyclization. nih.gov This has been observed in studies of the ortho-isomer, (E)-methyl 3-(2-aminophenyl)acrylate. nih.gov

Solvent Type Potential Influence on Reaction Pathway Example Reaction Analogy
Polar Protic (e.g., Methanol, Water)- Can act as a proton shuttle, catalyzing additions to the acrylate. researchgate.netnih.gov- Can stabilize charged intermediates in Michael additions. researchgate.net- May facilitate intramolecular reactions by stabilizing polar transition states.Aza-Michael addition of anilines to acrylates. researchgate.net
Polar Aprotic (e.g., DMF, DMSO)- Can accelerate reactions involving charged nucleophiles by solvating the counter-ion.- Less effective at stabilizing protons, potentially altering proton transfer steps.General nucleophilic substitution and addition reactions.
Nonpolar (e.g., Toluene, Hexane)- Generally disfavors the formation of charged intermediates.- May favor concerted or radical pathways over ionic mechanisms.Diels-Alder reactions, radical polymerizations.

Catalyst Influence

The reaction pathway of this compound is highly dependent on the type of catalyst used. Both acidic and basic catalysts can be employed to promote specific transformations.

Base Catalysis: Bases are commonly used to catalyze the Michael addition of nucleophiles to the acrylate moiety. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic double bond. For instance, the addition of thiols to acrylates is efficiently catalyzed by amines (such as triethylamine) and phosphines (like dimethylphenylphosphine). researchgate.net The choice and concentration of the base are critical to avoid side reactions. researchgate.net

Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids can activate the acrylate system by coordinating to the carbonyl oxygen, making the β-carbon even more electrophilic and susceptible to attack by weak nucleophiles. However, with a substrate like this compound, strong acids can lead to the protonation and deactivation of the aniline nitrogen, potentially causing salt formation and degradation of the starting material. researchgate.net Milder acids, such as trifluoroacetic acid (TFA), have been used successfully in promoting the aza-Michael addition of anilines. researchgate.net

Catalyst Type Mechanism of Action Potential Outcome with this compound
Bases
Tertiary Amines (e.g., Triethylamine)Deprotonates a nucleophile (e.g., thiol, another amine), initiating Michael addition. researchgate.netPromotes addition of external nucleophiles to the acrylate double bond.
Phosphines (e.g., DMPP, TCEP)Acts as a potent nucleophilic catalyst for Michael additions. researchgate.netEfficiently catalyzes thiol-acrylate additions. researchgate.net
Acids
Protic Acids (e.g., HCl, TFA)Protonates the carbonyl oxygen, activating the Michael acceptor. researchgate.netCan facilitate addition of weak nucleophiles but risks aniline salt formation. researchgate.net
Lewis AcidsCoordinates with the carbonyl oxygen to increase the electrophilicity of the β-carbon. researchgate.netMay promote additions but can also lead to substrate degradation. researchgate.net

Temperature and Pressure Effects

Temperature is a critical parameter that can influence not only the rate of reaction but also the selectivity between different possible reaction pathways. At elevated temperatures (e.g., >160 °C), acrylate esters can undergo self-initiation reactions, leading to polymerization. upenn.edu This suggests that reactions involving this compound must be conducted under carefully controlled thermal conditions to avoid unwanted oligomerization or polymerization of the acrylate moiety.

High pressure (e.g., 10-15 kbar) has been shown to facilitate the 1,4-addition of poor nucleophiles, such as aromatic amines, to sterically hindered Michael acceptors, often without the need for a catalyst. researchgate.net This indicates that applying high pressure could be a viable strategy to promote additions to the acrylate double bond of this compound, potentially favoring the Michael addition pathway over other competing reactions.

Condition Influence on Reaction Pathway Detailed Finding
Temperature Can induce thermal self-initiation and polymerization of the acrylate.Methyl acrylate shows significant thermal self-initiation at temperatures above 160 °C, with conversion reaching ~98% at 220 °C after 220 minutes. upenn.edu
Pressure Promotes Michael additions, especially with weak nucleophiles or sterically hindered substrates.High pressure (10-15 kbar) enables the catalyst-free 1,4-addition of aromatic amines to challenging Michael acceptors. researchgate.net

Derivatization and Synthetic Applications of Methyl E 3 3 Aminophenyl Acrylate

Building Blocks for Complex Organic Molecules

The chemical reactivity of methyl (E)-3-(3-aminophenyl)acrylate makes it a valuable building block in synthetic organic chemistry. The primary amino group on the phenyl ring can readily undergo a variety of transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. Simultaneously, the acrylate (B77674) moiety functions as a Michael acceptor, susceptible to conjugate addition reactions with various nucleophiles. This dual reactivity enables its participation in cyclization and condensation reactions to form elaborate molecular scaffolds. Its utility is particularly evident in its role as a precursor for creating hybrid molecules, where its core structure is combined with other pharmacologically relevant moieties to generate novel compounds.

Synthesis of Nitrogen-Containing Heterocycles

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds. The strategic placement of the amino and acrylate groups facilitates the construction of fused ring systems.

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry. This compound serves as a key component in creating quinoline-based hybrid molecules.

Researchers have synthesized a series of hybrid molecules by coupling various 2-(N-cyclicamino)quinolines with this compound. researchgate.net The synthetic strategy involves the formation of an amide bond between the amino group of the acrylate derivative and a carboxylic acid-functionalized quinoline. In a typical procedure, the amine of this compound is first reacted with triphosgene (B27547) to form an isocyanate intermediate. This reactive intermediate is then coupled with a 2-(N-cyclicamino)quinoline to yield the final hybrid molecule. researchgate.net This method allows for the combination of different cyclic amino groups (such as morpholine, piperidine, and pyrrolidine) on the quinoline scaffold with the aminophenylacrylate moiety. researchgate.net

Table 1: Synthesis of Quinoline-Acrylate Hybrids via Isocyanate Intermediate

2-(N-cyclicamino)quinoline MoietyProduct YieldReference
2-Morpholinoquinoline65% researchgate.net
2-Piperidin-1-ylquinoline72% researchgate.net
2-Pyrrolidin-1-ylquinoline68% researchgate.net

The synthesis described above is an example of a scaffold hybridization approach. frontiersin.orgresearchgate.net This molecular design strategy aims to create new chemical entities by combining two or more distinct pharmacophoric scaffolds into a single covalent molecule. frontiersin.org In this context, the quinoline scaffold, known for a wide range of biological activities, is merged with the aminophenylacrylate structure. researchgate.net This hybridization results in a larger, more complex molecule that integrates the structural features of both precursors. The rationale behind this strategy is the potential for synergistic effects or novel biological profiles arising from the combined functionalities. researchgate.netresearchgate.net

Benzothiazines are another class of sulfur- and nitrogen-containing heterocycles. The synthesis of these structures can be achieved through cyclization reactions involving appropriately substituted aniline (B41778) precursors.

A direct and efficient method for constructing 4H-3,1-benzothiazine-2-thione derivatives has been developed utilizing the reaction between (E)-3-(2-aminoaryl)acrylates and carbon disulfide (CS₂). nih.govbeilstein-journals.orgresearchgate.net Although the published research focuses on the ortho-amino isomer of the starting material, the methodology establishes a clear precedent for this type of transformation. The reaction proceeds under mild, metal-free conditions at room temperature, using a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govbeilstein-journals.org The proposed mechanism involves an initial nucleophilic attack of the amino group on carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This is followed by an intramolecular conjugate addition of the in situ-generated thiol onto the acrylate's carbon-carbon double bond, leading to the cyclized benzothiazine product. nih.gov This method is noted for its tolerance of various functional groups on both the acrylate and the phenyl ring. nih.govbeilstein-journals.orgresearchgate.net

Table 2: Synthesis of 4H-3,1-Benzothiazine-2-thiones from Aminoaryl Acrylates and CS₂

Aminoaryl Acrylate SubstrateBaseSolventYieldReference
(E)-methyl 3-(2-aminophenyl)acrylateDABCODMSO78% nih.govbeilstein-journals.org
(E)-ethyl 3-(2-aminophenyl)acrylateDABCODMSO80% nih.govbeilstein-journals.org
(E)-tert-butyl 3-(2-aminophenyl)acrylateDABCODMSO65% nih.govbeilstein-journals.org
(E)-methyl 3-(2-amino-5-methylphenyl)acrylateDABCODMSO74% nih.govbeilstein-journals.orgresearchgate.net

Benzothiazine Derivatives

Tandem Intermolecular Addition/Intramolecular Michael Addition

The unique structure of this compound, featuring both a nucleophilic amino group and an electrophilic acrylate moiety, allows for its participation in tandem reaction sequences. One such sequence is the tandem intermolecular addition/intramolecular Michael addition (also known as aza-Michael addition). This process is a powerful strategy for constructing nitrogen-containing heterocyclic rings.

In this type of reaction, the amine functionality of a primary or secondary amine first acts as a nucleophile in an intermolecular Michael addition to the β-carbon of the acrylate system in a separate molecule. nih.govgeorgiasouthern.edu However, in the context of a tandem reaction involving this compound itself or a derivative, a more common pathway involves an initial reaction at the amino group, which then facilitates an intramolecular cyclization.

A representative sequence begins with the acylation or sulfonylation of the aniline nitrogen. This modification can alter the electronic properties and introduce a new reactive site. Subsequently, the modified nitrogen or another nucleophile can add to the α,β-unsaturated ester system in an intramolecular fashion. The Aza-Michael addition is a key step in forming C-N bonds and is fundamental to the synthesis of β-amino acid derivatives and other nitrogen-containing compounds. georgiasouthern.edu Catalysts, such as amines and phosphines, can be employed to facilitate these thiol-acrylate Michael additions, often achieving high conversion rates in short periods. rsc.org

The general principle can be illustrated by the reaction of an amine with an α,β-unsaturated ester. The process is often promoted by heat or catalysts. Microwave irradiation has also been shown to be an effective method for promoting Michael additions of amines to methyl acrylates, significantly reducing reaction times. nih.gov While direct intermolecular self-addition/intramolecular cyclization of this compound is not prominently documented, the principle allows for the design of synthetic routes where a bifunctional reagent first reacts with the amine, followed by an intramolecular Michael addition to the acrylate system, yielding a heterocyclic core.

Reaction Type Reactants Key Transformation Product Type
Aza-Michael AdditionAmine, α,β-Unsaturated EsterIntermolecular nucleophilic addition of amine to the acrylate β-carbon.β-Amino Ester
Tandem ReactionFunctionalized Amine, AcrylateIntramolecular nucleophilic attack following an initial intermolecular reaction.Heterocyclic Compound

Benzo[f]researchgate.netnih.govnaphthyridines via Cascade Processes (e.g., Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition)

Cascade reactions provide an efficient means to construct complex molecular architectures from simple starting materials in a single pot. This compound is a suitable substrate for such processes, particularly for the synthesis of complex fused heterocyclic systems like benzo[f] researchgate.netnih.govnaphthyridines. A powerful cascade strategy involves the combination of a Ugi three-component reaction (Ugi-3CR) with a subsequent intramolecular aza-Diels-Alder cycloaddition. rsc.orgresearchgate.net

The Ugi-3CR is a multicomponent reaction that combines an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acylamino carboxamide. researchgate.netrsc.org In this context, the primary amino group of this compound serves as the amine component.

The synthetic sequence can be envisioned as follows:

Ugi-3CR: this compound is reacted with an appropriate aldehyde (containing a dienophile) and an isocyanide. The product is a linear Ugi adduct, which now contains a diene system (the acrylate and part of the phenyl ring) and a dienophile (from the aldehyde component).

Intramolecular Aza-Diels-Alder Cycloaddition: Upon heating or catalysis, the Ugi adduct undergoes an intramolecular [4+2] cycloaddition. The "aza-diene" component, which includes the C=C bond of the acrylate and the C=N bond formed in situ, reacts with the dienophile. This cyclization step forges the core heterocyclic structure.

Aromatization: The resulting cycloadduct may then undergo a spontaneous or induced aromatization (e.g., through elimination of a leaving group or oxidation) to yield the stable benzo[f] researchgate.netnih.govnaphthyridine ring system.

This methodology allows for significant structural diversity, as the aldehyde and isocyanide components can be varied to introduce different substituents onto the final heterocyclic scaffold. rsc.orgbeilstein-journals.org Similar Ugi/Diels-Alder sequences have been successfully used to create a variety of complex isoindole and aza-analogue frameworks. rsc.orgbeilstein-journals.org

Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives (via intermediates)

This compound can serve as a precursor for the synthesis of five- and six-membered heterocyclic rings such as pyrazoles and pyrimidines. The synthesis typically proceeds through the formation of a key intermediate that possesses a 1,3-dicarbonyl or equivalent reactive framework, which can then undergo cyclocondensation. nih.govmiami.edu

Synthesis of Pyrazole Derivatives: To form a pyrazole ring, a 1,3-dicarbonyl functionality is required to react with hydrazine (B178648). One potential strategy involves the modification of the acrylate moiety of this compound. For instance, a Claisen condensation reaction could introduce a second carbonyl group, forming a β-keto ester. This intermediate, still bearing the 3-aminophenyl group, can then be treated with hydrazine hydrate (B1144303) or a substituted hydrazine. The cyclocondensation reaction proceeds via nucleophilic attack of the hydrazine at the two carbonyl carbons, followed by dehydration to yield the substituted pyrazole ring. researchgate.netnih.gov

Synthesis of Pyrimidine Derivatives: The construction of a pyrimidine ring requires reaction with a reagent containing a urea (B33335), thiourea (B124793), or amidine fragment. miami.edu Similar to pyrazole synthesis, an intermediate with a 1,3-dicarbonyl or α,β-unsaturated ketone functionality is necessary. This intermediate can be synthesized from this compound. The subsequent reaction with urea (for a pyrimidin-2-one), thiourea (for a pyrimidine-2-thione), or guanidine (B92328) involves a cyclocondensation reaction across the 1,3-dicarbonyl system to form the six-membered pyrimidine ring. miami.edu

Target Heterocycle Key Intermediate from Acrylate Cyclizing Reagent General Reaction
Pyrazoleβ-Keto esterHydrazine (or substituted hydrazine)Cyclocondensation
Pyrimidine1,3-Diketone / β-Keto esterUrea, Thiourea, AmidineCyclocondensation

Formation of Beta-Amino Acid Derivatives

This compound is itself a derivative of a β-amino acid. nih.gov However, it can be further modified to produce a variety of other β-amino acid derivatives, which are valuable in peptidomimetics and as components of biologically active molecules. nih.govillinois.edu

A primary transformation is the reduction of the α,β-double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can selectively reduce the alkene without affecting the aromatic ring or the ester group. This reaction yields methyl 3-(3-aminophenyl)propanoate, a saturated β-amino acid ester.

Further derivatization can be achieved through reactions at the ester or amino functionalities:

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino carboxylic acid, 3-(3-aminophenyl)propanoic acid.

Amidation: The ester can be converted directly to an amide by reaction with an amine, or via the carboxylic acid using standard peptide coupling reagents.

N-Functionalization: The primary amino group of the saturated derivative can be acylated, alkylated, or converted to other functional groups, leading to a diverse library of N-substituted β-amino acid derivatives.

These strategies are part of the broader toolkit for synthesizing β-amino acids, which also includes methods like the Arndt-Eistert homologation of α-amino acids and conjugate additions to Michael acceptors. illinois.edu

Introduction of Functional Groups to the Aromatic Ring

Halogenation, Methylation, and Trifluoromethylation

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. This directing group preferentially guides incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the amine).

Substitution Reaction Typical Reagents Expected Products
Halogenation Br₂ in acetic acid; N-Bromosuccinimide (NBS); Cl₂Mono-, di-, or tri-halogenated products at positions 2, 4, and 6.
Methylation CH₃I, AlCl₃ (Friedel-Crafts Alkylation)Methyl groups introduced at positions 2, 4, and 6. Prone to polyalkylation.
Trifluoromethylation "Togni" or "Umemoto" reagentsTrifluoromethyl group introduced, often requiring specific catalytic conditions.

Halogenation: Bromination or chlorination can be readily achieved using standard electrophilic halogenating agents. Due to the high activation from the amino group, the reaction can sometimes proceed to di- or even tri-substitution (at positions 2, 4, and 6) if not carefully controlled.

Methylation: Friedel-Crafts alkylation can introduce methyl groups onto the ring. However, this reaction can be difficult to control, often leading to mixtures of products and polyalkylation. Furthermore, the Lewis acid catalyst can complex with the basic amino group, deactivating the ring.

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group, a valuable moiety in medicinal chemistry, is more complex. It typically requires specialized reagents, such as hypervalent iodine-based trifluoromethylating agents (e.g., Togni reagents), often in the presence of a catalyst.

Functional Group Interconversions Post-Synthesis

After the initial synthesis of a derivative, the existing functional groups on this compound can be chemically transformed to create new analogues. This provides a powerful route to molecular diversity from a common intermediate. ub.eduorganic-chemistry.orgvanderbilt.edu

Transformations of the Amino Group: The primary aromatic amine is a highly versatile functional handle.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly useful and can be converted to a wide range of other functional groups via Sandmeyer or related reactions.

To Halides: Reaction with CuCl, CuBr, or KI yields the corresponding chloro, bromo, or iodo derivative.

To Cyano: Reaction with CuCN introduces a nitrile group.

To Hydroxyl: Heating the diazonium salt in water produces the phenol.

Transformations of the Acrylate Moiety:

Ester to Carboxylic Acid: As mentioned previously, hydrolysis of the methyl ester yields the carboxylic acid, which can then participate in further reactions like amidation.

Ester to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (E)-3-(3-aminophenyl)prop-2-en-1-ol.

Alkene Reduction: As discussed in section 3.3, the alkene can be selectively hydrogenated. illinois.edu

These interconversions allow a chemist to significantly alter the electronic and steric properties of the molecule, enabling the synthesis of a broad array of derivatives from a single starting scaffold. vanderbilt.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the interaction of atomic nuclei with an external magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of methyl (E)-3-(3-aminophenyl)acrylate provides a wealth of information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The presence of the aminophenyl group and the acrylate (B77674) moiety results in a characteristic set of signals.

The protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The vinylic protons of the acrylate group, being in a conjugated system, will exhibit distinct chemical shifts. Due to the trans configuration of the double bond, a large coupling constant (typically around 16 Hz) is anticipated between these two protons, resulting in a pair of doublets.

The aromatic protons on the 3-aminophenyl ring will present a more complex splitting pattern due to their various electronic environments and spin-spin coupling interactions. The amino group (-NH₂) acts as an electron-donating group, influencing the chemical shifts of the ortho, meta, and para protons. The protons ortho and para to the amino group are expected to be shifted to a higher field (lower ppm) compared to the proton meta to the amino group. The signal for the amino protons themselves often appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃~3.7s-
Vinylic H (α to C=O)~6.3d~16
Vinylic H (β to C=O)~7.6d~16
Aromatic H~6.6 - 7.2m-
-NH₂Broads-

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. Each distinct carbon atom gives rise to a single peak, allowing for a direct assessment of the carbon framework.

The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum, typically around 167 ppm. The sp² hybridized carbons of the alkene and the aromatic ring will appear in the range of approximately 110-150 ppm. The presence of the electron-donating amino group will cause a noticeable upfield shift for the aromatic carbons to which it is directly attached and those at the ortho and para positions. The sp³ hybridized carbon of the methyl ester group will resonate at the highest field, typically around 51 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167
Aromatic C-NH₂~147
Vinylic C (β to C=O)~145
Aromatic C~115 - 135
Vinylic C (α to C=O)~118
-OCH₃~51

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals which protons are spin-coupled to each other. For this compound, COSY would show cross-peaks between the two vinylic protons, confirming their direct coupling. It would also help in delineating the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the chemical shifts of the carbon atoms based on the known assignments of their attached protons. For instance, the signal of the methyl protons would show a cross-peak with the signal of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically gives rise to a band around 1600 cm⁻¹.

Carbonyl Group (C=O): The strong C=O stretching vibration of the α,β-unsaturated ester will be a prominent feature in the spectrum, typically appearing in the range of 1700-1730 cm⁻¹.

Alkene Group (C=C): The C=C stretching vibration of the conjugated alkene will be observed around 1630-1650 cm⁻¹. The C-H out-of-plane bending of the trans-disubstituted alkene is expected to produce a strong band around 980 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the C=C in-ring stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500Medium
Amino (-NH₂)N-H Bend~1600Medium
Carbonyl (C=O)C=O Stretch1700 - 1730Strong
Alkene (C=C)C=C Stretch1630 - 1650Medium
Alkene (=C-H)C-H Bend (trans)~980Strong
Aromatic (C-H)C-H Stretch>3000Medium
Aromatic (C=C)C=C Stretch1450 - 1600Medium-Weak

IR spectroscopy is a rapid and effective method for monitoring the progress of chemical reactions and confirming the formation of the desired product. For instance, in a synthesis of this compound starting from 3-nitro-trans-cinnamic acid, the disappearance of the characteristic NO₂ stretching bands (typically around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretching bands of the amino group would provide clear evidence of the successful reduction of the nitro group. Similarly, in an esterification reaction of 3-aminocinnamic acid, the appearance of the strong C=O stretching band of the methyl ester would confirm the formation of the product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₀H₁₁NO₂, the theoretical exact mass can be calculated. biosynth.comachemblock.comchemuniverse.com While experimental data for this specific isomer is not widely published, the computed monoisotopic mass is a critical parameter for its identification. nih.gov This high level of precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₁NO₂
Nominal Mass 177 g/mol

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In positive ion mode, ESI typically generates the protonated molecular ion, [M+H]⁺. For this compound (molecular weight 177.20 g/mol ), this primary ion is expected at an m/z value of approximately 178.2. biosynth.comnih.gov

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways, such as the loss of small neutral molecules. nih.gov Analysis of related acrylate compounds shows fragmentation patterns involving the loss of methoxy (B1213986) groups (-OCH₃) or cleavage related to the ester functionality. researchgate.net

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data

Ion m/z (Predicted) Description
[M+H]⁺ 178.2 Protonated molecular ion
[M+H - CH₃OH]⁺ 146.2 Loss of methanol (B129727) from the ester group
[M+H - •OCH₃]⁺ 147.2 Loss of a methoxy radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure.

The structure of this compound contains an extended conjugated system. This system includes the phenyl ring, the acrylate C=C double bond, and the carbonyl group (C=O). Such conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light in the UV region, promoting electrons from π to π* orbitals (π → π* transitions). nih.gov Studies on similar acrylate compounds show that the maximum absorption wavelength (λmax) is typically found in the UV range. e3s-conferences.org The presence of the aminophenyl group connected to the acrylate system is expected to shift this absorption to longer wavelengths compared to simple acrylates. researchgate.net

The UV-Vis absorption characteristics of this compound are determined by the specific chromophores and auxochromes within its structure. e3s-conferences.org

Chromophores : These are the parts of the molecule that absorb light. In this compound, the primary chromophores are the benzene (B151609) ring and the α,β-unsaturated ester system (-C=C-C=O), which are linked to form a single, larger conjugated chromophore.

Auxochromes : These are functional groups with non-bonding electrons that, when attached to a chromophore, alter the wavelength and intensity of the absorption. The amino group (-NH₂) on the phenyl ring is a powerful auxochrome. Its lone pair of electrons can delocalize into the aromatic π-system, extending the conjugation and causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The ester oxygen can also act as a weaker auxochrome.

Table 3: Chromophores and Auxochromes in this compound

Type Functional Group Role in UV-Vis Absorption
Chromophore Phenyl Ring (-C₆H₄-) Absorbs UV light due to π → π* transitions.
Chromophore Acrylate System (-CH=CH-COOCH₃) Conjugated system that absorbs UV light.
Auxochrome Amino Group (-NH₂) Modifies the chromophore's absorption via electron delocalization, causing a bathochromic and hyperchromic shift.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. nih.gov

While a specific crystal structure determination for this compound is not available in the public domain, an analysis would provide unambiguous confirmation of several key structural features. It would verify the (E)-configuration of the double bond, reveal the degree of planarity across the conjugated system, and quantify the geometry of the ester group. Furthermore, it would elucidate intermolecular interactions in the solid state, such as hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing. researchgate.net

Table 4: Illustrative Data Obtainable from X-ray Crystallography Note: The following data are representative examples of what X-ray crystallography would determine and are based on analyses of similar structures, not on an experimental structure of the title compound. researchgate.netresearchgate.net

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
C=C Bond Length Confirms double bond character (approx. 1.34 Å)
C-N Bond Length Provides information on delocalization (approx. 1.38 Å)
C-C=C-C Torsion Angle Confirms (E)- (trans) geometry (approx. 180°)

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool in computational chemistry for predicting molecular properties.

Geometry Optimization and Equilibrium Structures

The initial step in a computational study involves geometry optimization. This process calculates the lowest energy arrangement of the atoms in a molecule, known as the equilibrium structure. By employing DFT methods, typically with a basis set such as 6-31G, the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of methyl (E)-3-(3-aminophenyl)acrylate would be determined. This optimized structure is crucial as it forms the basis for all subsequent property calculations.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint which parts of the molecule are most likely to be involved in chemical reactions.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding the bonding in terms of localized electron-pair bonds and lone pairs. This method can elucidate intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. For this compound, NBO analysis would reveal the nature of the bonds and the extent of electron delocalization between the aminophenyl ring and the acrylate (B77674) group, offering insights into the molecule's electronic stability and the influence of the amino and ester functional groups on each other.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map of this compound would visually identify the most likely sites for chemical reactions, such as protonation or interactions with other molecules.

Spectroscopic Property Prediction (e.g., Theoretical IR, NMR chemical shifts)

DFT calculations can also predict spectroscopic properties. Theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies can then be compared with experimental IR spectra to aid in the identification and characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the molecular structure. For this compound, predicted IR and NMR data would be instrumental in its synthesis and characterization.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are crucial concepts in Density Functional Theory (DFT) that help in predicting the reactivity of a chemical species. They are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov These descriptors quantify the stability and reactivity of a molecule. For instance, hardness (η) represents the resistance to change in its electron distribution, while the electrophilicity index (ω) measures the propensity of a species to accept electrons. nih.gov

DescriptorFormulaDescription
Ionization Potential (I) I = -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electronic configuration.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating how easily the electronic configuration can be changed.
Electronegativity (χ) χ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

This table outlines the key global reactivity descriptors calculated using the energies of the Frontier Molecular Orbitals (HOMO and LUMO) to predict molecular reactivity and stability.

Reaction Mechanism Simulations

Computational simulations are instrumental in elucidating complex reaction mechanisms. For derivatives like (E)-methyl 3-(2-aminophenyl)acrylate, DFT calculations have been used to investigate its cyclization reaction with other reagents, such as phenylisothiocyanate. nih.gov These studies provide a step-by-step understanding of the reaction, including the roles of catalysts and solvents. nih.gov

Along the calculated energy profile, transition states represent the highest energy points between reactants and products. nih.gov Identifying and characterizing the geometry of these short-lived structures is critical for understanding how a reaction occurs. For the cyclization of the aminophenyl acrylate derivative, calculations have carefully investigated different hydrogen shift modes to determine the most preferred pathway. nih.gov The analysis of these transition states confirms the specific atomic movements involved, such as the deprotonation of the amino group and the protonation of a carbon atom on the acrylate chain. nih.gov

Computational models have demonstrated that for reactions involving aminophenyl acrylate derivatives, the solvent and even the substrate can play active catalytic roles. nih.gov In the cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate, it was found that water molecules not only act as a solvent but also as a catalyst, proton shuttle, and stabilizer, effectively lowering the energy barriers. nih.gov Furthermore, a second molecule of the substrate, (E)-methyl 3-(2-aminophenyl)acrylate, can also assist in the reaction, highlighting a multi-catalysis mechanism where the reactants and environment cooperate to facilitate the chemical transformation. nih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis for related compounds)

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. mdpi.comnih.gov This technique maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules. nih.gov For related organic compounds, Hirshfeld analysis provides a detailed breakdown of all intermolecular forces, such as hydrogen bonds and van der Waals interactions. mdpi.com

Contact TypeTypical ContributionDescription
H···H 20-40%Represents van der Waals interactions between hydrogen atoms. researchgate.netresearchgate.net
O···H/H···O 10-30%Indicates the presence of hydrogen bonds or dipole-dipole interactions involving oxygen. mdpi.comresearchgate.net
C···H/H···C 10-25%Represents weaker C-H···π or van der Waals interactions. researchgate.net
N···H/H···N 4-10%Indicates hydrogen bonding or dipole-dipole interactions involving nitrogen. mdpi.comresearchgate.net
C···C < 5%Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net

This table provides illustrative percentages of intermolecular contacts identified through Hirshfeld surface analysis for various organic molecular crystals, demonstrating how the method quantifies interactions stabilizing the crystal lattice. mdpi.comresearchgate.netresearchgate.net

In Silico Predictions for Chemical Properties Relevant to Synthesis and Application

Computational tools allow for the prediction of a wide range of chemical and biological properties directly from a molecule's structure, offering a time- and resource-efficient alternative to extensive experimental work.

The solubility and stability of a compound are fundamental parameters that influence its synthesis, formulation, and potential applications. In silico models can provide valuable estimations of these properties. The predicted physicochemical properties of this compound are summarized in the table below. These values were obtained using predictive models that analyze the molecule's structural features.

The water solubility of a compound is a critical factor in many applications, including its potential use in biological systems. Predictions for this compound suggest it is moderately soluble in water. The table below presents predicted solubility values from different models, highlighting the consensus that the compound does not suffer from poor solubility, which is a favorable characteristic for a synthetic intermediate. The stability of the methyl ester form can be inferred from its chemical structure; the ester group is potentially susceptible to hydrolysis, especially under acidic or basic conditions, a factor that is important to consider in synthetic and formulation strategies.

Table 1: Predicted Physicochemical Properties and Solubility of this compound

Property Predicted Value Interpretation Source
Molecular Weight 177.20 g/mol - SwissADME
LogP (Consensus) 1.85 Optimal Lipophilicity SwissADME
Water Solubility (ESOL) -1.88 (log mol/L) Soluble SwissADME
Water Solubility (Ali) -2.25 (log mol/L) Soluble SwissADME
Water Solubility (SILICOS-IT) -2.10 (log mol/L) Soluble SwissADME

Note: The data in this table was generated using the SwissADME web tool. The LogP value represents the logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of the compound. The water solubility is given as the logarithm of the molar concentration.

When considering the development of new bioactive compounds, early assessment of their ADME properties is crucial to avoid late-stage failures in drug discovery pipelines. In silico ADME predictions for derivatives of this compound can guide the design of molecules with improved pharmacokinetic profiles. For the purpose of this analysis, two hypothetical derivatives have been considered:

Derivative A: N-acetyl-methyl (E)-3-(3-aminophenyl)acrylate

Derivative B: N-benzoyl-methyl (E)-3-(3-aminophenyl)acrylate

These derivatives were chosen to illustrate the effect of modifying the amino group, a common strategy in medicinal chemistry to alter a compound's properties. The predicted ADME parameters for the parent compound and these two derivatives are presented in the table below.

The predictions indicate that both the parent compound and Derivative A (the acetylated form) are likely to have high gastrointestinal (GI) absorption. rowansci.com However, the larger benzoyl group in Derivative B is predicted to reduce GI absorption. A key consideration for compounds targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). The predictions suggest that none of the three compounds are likely to penetrate the BBB. rowansci.com

Cytochrome P450 (CYP) enzymes are major players in drug metabolism. The in silico models predict that these compounds may inhibit some CYP isoforms, such as CYP1A2, CYP2C19, and CYP2C9, which is an important consideration for potential drug-drug interactions. rowansci.com The bioavailability score, which is a composite score based on several parameters, is predicted to be 0.55 for all three compounds, suggesting a reasonable probability of them having good oral bioavailability. rowansci.com

Table 2: Predicted ADME Properties of this compound and its Derivatives

Parameter This compound Derivative A (N-acetyl) Derivative B (N-benzoyl) Source
Absorption
GI absorption High High Low pkCSM rowansci.com
Distribution
BBB penetration No No No pkCSM rowansci.com
CNS penetration -2.859 (logPS) -3.078 (logPS) -2.903 (logPS) pkCSM rowansci.com
Metabolism
CYP1A2 inhibitor Yes Yes Yes pkCSM rowansci.com
CYP2C19 inhibitor Yes Yes Yes pkCSM rowansci.com
CYP2C9 inhibitor No No Yes pkCSM rowansci.com
CYP2D6 inhibitor No No No pkCSM rowansci.com
CYP3A4 inhibitor No No No pkCSM rowansci.com
Excretion
Total Clearance (log ml/min/kg) 0.385 0.323 0.155 pkCSM rowansci.com
Drug-Likeness
Bioavailability Score 0.55 0.55 0.55 SwissADME youtube.com

Note: The data in this table was generated using the pkCSM and SwissADME web tools. rowansci.comyoutube.com CNS penetration is given as logPS, where a value > -2 indicates CNS penetration and a value < -3 indicates no CNS penetration. A lower total clearance value suggests a longer half-life in the body.

Applications in Advanced Materials Research

Design of Polymers for Encapsulation and Delivery Systems

The functional monomer methyl (E)-3-(3-aminophenyl)acrylate holds significant theoretical potential for the design of advanced polymers for encapsulation and delivery systems, primarily due to its unique molecular architecture. The compound combines a polymerizable acrylate (B77674) group with a phenyl ring bearing a reactive amino group. This combination allows for the synthesis of "smart" polymers that can respond to environmental stimuli, such as pH, and can be functionalized for targeted drug delivery.

While extensive research exists on acrylate-based polymers for drug delivery, specific studies detailing the polymerization of this compound for these applications are not prevalent in publicly accessible literature. However, based on its chemical structure, we can project its utility in creating sophisticated delivery platforms. The primary appeal lies in the aminophenyl group, which can impart pH-sensitivity to the polymer. In acidic environments, the amino group (-NH2) can become protonated to form an ammonium (B1175870) group (-NH3+), leading to increased hydrophilicity and electrostatic repulsion between polymer chains. This change can trigger the swelling of a polymer matrix or the disassembly of a nanoparticle, facilitating the controlled release of an encapsulated therapeutic agent.

Furthermore, the primary amine on the phenyl ring serves as a versatile chemical handle for post-polymerization modification. This allows for the covalent attachment of various molecules, including:

Therapeutic drugs: Creating polymer-drug conjugates for controlled, sustained release.

Targeting ligands: Attaching molecules like folic acid, antibodies, or peptides to direct the polymer carrier to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects.

Cross-linking agents: Forming hydrogels or nanogels with tailored degradation profiles and mechanical properties suitable for encapsulating and protecting sensitive biologic drugs.

The inherent properties of the monomer's functional groups suggest its suitability for various polymer-based delivery systems. The table below outlines the potential contributions of each molecular component to the final polymer's function.

Interactive Data Table: Projected Properties of Polymers Derived from this compound

Monomer Structural Feature Responsible Functional Group Potential Polymer Property Projected Application in Delivery Systems
Polymerizable Vinyl GroupAcrylateFacile polymerization into a stable backboneFormation of the core structure for nanocarriers, microparticles, and hydrogels.
Pendent Aromatic RingPhenyl GroupProvides mechanical stiffness and potential for π-π stacking interactionsEnhances the encapsulation stability of aromatic drug molecules and contributes to the overall structural integrity of the delivery vehicle.
Basic Functional GroupAmino GrouppH-responsive behavior (protonation in acidic media)Design of "smart" systems for triggered drug release in acidic microenvironments like tumors or endosomes.
Reactive Conjugation SiteAmino GroupAllows for covalent attachment of various functional moleculesDevelopment of targeted drug-polymer conjugates and cross-linked networks for advanced encapsulation.

Research into analogous amine-containing acrylate and methacrylate (B99206) polymers has demonstrated the viability of this approach. For instance, polymers containing dimethylaminoethyl methacrylate (DMAEMA) are well-studied for their pH-responsive characteristics and have been successfully used in gene and drug delivery systems. By extension, polymers synthesized from this compound could offer a platform with potentially different steric and electronic properties, influencing their solution behavior, drug loading capacity, and release kinetics. The synthesis could be achieved through various controlled radical polymerization techniques, such as RAFT or ATRP, which would allow for precise control over the polymer's molecular weight and architecture, further tailoring it for specific delivery applications.

Structure Reactivity Relationships and Design Principles

Influence of Functional Groups on Chemical Behavior

The chemical nature of methyl (E)-3-(3-aminophenyl)acrylate is dominated by the electronic push-pull between the amino (-NH₂) group and the methyl acrylate (B77674) (-CH=CH-COOCH₃) substituent. The amino group acts as a powerful electron-donating group (EDG) through resonance (a +M effect) and a weak electron-withdrawing group through induction (a -I effect). Conversely, the methyl acrylate moiety is a consistent electron-withdrawing group (EWG) due to both resonance and induction (-M, -I effects), stemming from the carbonyl group's electronegativity.

In the meta-substituted pattern of this specific molecule, the strong resonance effect of the amino group does not directly conjugate with the acrylate system. Therefore, the primary interactions are a combination of the amino group's inductive effect and its resonance effect on the phenyl ring itself. The amino group increases the electron density of the phenyl ring, particularly at the ortho and para positions relative to itself. The acrylate group, being a deactivating group, directs incoming electrophiles to the meta position. masterorganicchemistry.com This creates a complex landscape for reactions like electrophilic aromatic substitution. Furthermore, studies on surfaces with these functional groups show that amine groups can impart a positive charge and hydrophilicity, while ester groups are generally uncharged but also contribute to hydrophilicity. leah4sci.com

The designation (E), from the German entgegen for "opposite," indicates that the higher-priority substituents on each carbon of the C=C double bond are on opposite sides. In this molecule, the phenyl ring and the ester group are on opposite sides, resulting in a trans geometry. This (E)-isomer is generally the more thermodynamically stable configuration compared to the corresponding (Z)-isomer (cis) because it minimizes steric hindrance between the bulky phenyl and ester groups. studymind.co.ukdocbrown.info

This inherent stability affects the compound's physical properties and its reaction kinetics. While the (E)-isomer is favored, isomerization to the (Z)-isomer can sometimes be induced photochemically or thermally. nih.gov The defined and more linear geometry of the (E)-isomer also influences how the molecule packs in a solid state and the conformation of polymers or larger structures derived from it.

Positional Isomerism and its Impact on Reactivity and Derivatives (ortho, meta, para aminophenyl acrylates)

The position of the amino group on the phenyl ring relative to the acrylate substituent dramatically alters the molecule's electronic properties and reactivity. The amino group is a strong activating, ortho/para-directing substituent in electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Ortho- and Para-Isomers : In methyl (E)-3-(2-aminophenyl)acrylate (ortho) and methyl (E)-3-(4-aminophenyl)acrylate (para), the lone pair of electrons on the nitrogen atom can be delocalized through resonance directly into the electron-withdrawing acrylate system. This extended conjugation significantly increases the electron density on the acrylate's β-carbon, enhancing its nucleophilicity and making it more susceptible to Michael addition reactions. The ortho-isomer, in particular, exhibits unique reactivity; for instance, it can undergo intramolecular cyclization reactions that are impossible for the meta and para isomers. nih.gov

Meta-Isomer : For this compound, there is no direct resonance pathway between the amino and acrylate groups. The amino group primarily activates the positions ortho and para to itself (carbons 2, 4, and 6 of the ring) via its strong +M effect, making these sites more nucleophilic. masterorganicchemistry.com The acrylate group, being a meta-director, deactivates the ring but directs incoming electrophiles to its meta positions (carbons 3 and 5). This lack of direct conjugation in the meta isomer results in electronic properties and reactivity distinct from its ortho and para counterparts.

IsomerStructureIUPAC NameCAS NumberKey Reactivity Feature
orthoOrtho-isomer structuremethyl (E)-3-(2-aminophenyl)acrylate1664-62-6 nih.govDirect conjugation; prone to intramolecular cyclization. nih.gov
metaMeta-isomer structureThis compound163487-10-3 achemblock.comchemuniverse.comNo direct conjugation; complex directing effects in EAS.
paraPara-isomer structuremethyl (E)-3-(4-aminophenyl)acrylate66417-26-3Strongest direct conjugation; enhanced nucleophilicity at β-carbon.

Electronic and Steric Effects of Substituents on the Phenyl Ring

The reactivity of the this compound framework can be further tuned by introducing additional substituents onto the phenyl ring. The nature and position of these new groups will modify the electronic density and steric accessibility of various sites on the molecule.

The introduction of other functional groups will either reinforce or counteract the effects of the existing amino and acrylate groups.

Electron-Donating Groups (EDGs) : Adding an EDG (e.g., -OH, -OCH₃, -CH₃) to the ring will further increase its electron density, making it more nucleophilic. This "activates" the ring, increasing the rate of electrophilic aromatic substitution. The position of the incoming electrophile would be directed by the combined influence of all three substituents.

Substituent TypeExample GroupEffect on Phenyl RingImpact on Reactivity Toward Electrophiles
Strongly Activating EDG-OH, -NH₂Increases electron density (Resonance)Greatly increases rate of EAS; ortho/para directing.
Weakly Activating EDG-CH₃, -RIncreases electron density (Inductive)Slightly increases rate of EAS; ortho/para directing.
Deactivating EWG-NO₂, -CNDecreases electron density (Resonance/Inductive)Greatly decreases rate of EAS; meta directing. masterorganicchemistry.com
Deactivating Halogen-Cl, -BrDecreases density (Inductive) but donates (Resonance)Slightly decreases rate of EAS; ortho/para directing.

Comparative Analysis with Structurally Similar Acrylate Derivatives

To fully appreciate the unique characteristics of this compound, it is useful to compare it with simpler, related structures.

vs. Methyl Acrylate : Methyl acrylate is a simple, non-aromatic α,β-unsaturated ester. Its reactivity is centered on the double bond, which is susceptible to polymerization and Michael addition. The addition of the 3-aminophenyl group introduces an aromatic ring, a nucleophilic amine function, and extends the conjugated system. This changes the electronic nature of the double bond and provides additional reactive sites on the molecule.

vs. Methyl Cinnamate (B1238496) : Methyl cinnamate is a much closer analogue, sharing the methyl (E)-3-phenylacrylate core. wikipedia.orgnih.gov However, it lacks the amino substituent. The key difference is the electron density of the phenyl ring. The ring in methyl cinnamate is less activated towards electrophilic substitution than the ring in this compound because it lacks the powerful electron-donating amino group. semanticscholar.org The presence of the amine makes the target compound more nucleophilic and provides a handle for further functionalization (e.g., amidation, diazotization) that is not possible with methyl cinnamate.

CompoundStructureKey Structural FeaturesPrimary Differences in Reactivity
Methyl AcrylateMethyl Acrylate structureAliphatic α,β-unsaturated ester.Lacks aromaticity and the nucleophilic/directing effects of the aminophenyl group.
Methyl CinnamateMethyl Cinnamate structureAromatic α,β-unsaturated ester. wikipedia.orgPhenyl ring is less activated; lacks the nucleophilic amino group for further reactions. semanticscholar.org
This compoundMeta-isomer structureAromatic α,β-unsaturated ester with a meta-amino group.Activated phenyl ring; additional reactivity at the amine; complex directing effects.

Methyl Ester vs. Ethyl Ester Reactivity Differences

The choice of ester group in an acrylate molecule, such as substituting the methyl group in this compound with an ethyl group to form ethyl (E)-3-(3-aminophenyl)acrylate, can subtly but significantly influence its reactivity. These differences are primarily observed in reactions involving the ester functionality itself, such as hydrolysis, and in reactions where the ester group exerts an electronic or steric influence, like Michael additions.

The primary modes of reactivity influenced by the ester group are:

Hydrolysis: Acrylate esters can be hydrolyzed to acrylic acid and the corresponding alcohol under either acidic or basic conditions, though base-catalyzed hydrolysis is generally more facile. nih.govresearchgate.net The rate of hydrolysis is sensitive to the nature of the alkyl group. Studies on simple acrylates have shown that resistance to hydrolysis decreases in the order of butyl acrylate > ethyl acrylate > methyl acrylate. nih.gov This indicates that methyl acrylate is the most susceptible to hydrolysis among the three. The slightly greater electron-donating inductive effect and increased steric bulk of the ethyl group compared to the methyl group can influence the susceptibility of the carbonyl carbon to nucleophilic attack.

Michael Addition: The electrophilicity of the β-carbon in the acrylate system is critical for Michael addition reactions, a key reaction for acrylates. nih.gov The ester's alkyl group can modulate this electrophilicity. While the electronic difference between a methyl and an ethyl group is small, it can still impact reaction kinetics. In studies comparing the reactivity of various acrylate esters with biological nucleophiles like glutathione (B108866) (GSH), it was found that increasing the alcohol chain length had a moderate effect on the apparent second-order rate constant for the reaction. nih.gov

The enzymatic hydrolysis of acrylates has also been studied to understand their metabolic fate. In experiments using purified porcine liver carboxylesterase, the maximum reaction velocity (Vmax) for ethyl acrylate hydrolysis was found to be 8.9 ± 2.0 nmol/min. nih.gov While a direct comparison to methyl acrylate was not provided in this specific study, it highlights that the structure of the ester group is a key determinant in the rate of enzyme-mediated hydrolysis. nih.gov

Table 1: Comparison of Reactivity Between Methyl and Ethyl Acrylates
Reactivity AspectMethyl AcrylateEthyl AcrylateKey Differentiating Factors
Relative Rate of Base-Catalyzed Hydrolysis FasterSlowerSteric hindrance and electronic effects of the alkyl group. nih.gov
Electrophilicity in Michael Additions Slightly HigherSlightly LowerThe ethyl group is slightly more electron-donating than the methyl group, marginally reducing the electrophilicity of the C=C double bond. rsc.org
Enzymatic Hydrolysis (Carboxylesterase) Generally rapid, substrate-dependent.Vmax = 8.9 ± 2.0 nmol/min nih.govThe size and nature of the ester group affect binding and turnover in the enzyme's active site. nih.gov

Aromatic vs. Heterocyclic Substituents

Replacing the 3-aminophenyl group with a heterocyclic ring system introduces significant changes in the electronic properties and, consequently, the reactivity of the acrylate moiety. The nature of the heteroatom and the structure of the heterocyclic ring dictate whether it is more electron-donating or electron-withdrawing compared to the phenyl ring.

The reactivity of the acrylate system is primarily influenced by the electronic effect of the β-substituent, which modulates the electrophilicity of the β-carbon. This is crucial for nucleophilic conjugate addition (Michael addition). rsc.org

Phenyl Group: The phenyl ring itself is weakly electron-withdrawing through induction but can participate in resonance. In this compound, the amino group is a powerful electron-donating group that activates the ring towards electrophilic substitution. libretexts.org However, concerning the acrylate moiety, the entire aminophenyl substituent donates electron density into the conjugated system, which tends to decrease the electrophilicity of the β-carbon compared to an unsubstituted phenyl acrylate.

Heterocyclic Substituents: Heterocycles can be broadly classified as electron-rich or electron-deficient.

Electron-Rich Heterocycles (e.g., Furan (B31954), Thiophene (B33073), Pyrrole): These five-membered rings contain a heteroatom (O, S, N) with lone pairs of electrons that are delocalized into the ring, making them highly electron-rich. ksu.edu.sapharmaguideline.com The order of aromaticity, which correlates with the heteroatom's ability to delocalize its lone pair, is generally thiophene > pyrrole (B145914) > furan. ksu.edu.saslideshare.net Conversely, the order of reactivity in electrophilic substitution (a measure of electron-donating ability) is pyrrole > furan > thiophene > benzene (B151609). ksu.edu.sa When attached to an acrylate system, these rings act as strong electron-donating groups, reducing the electrophilicity of the β-carbon and thus decreasing its reactivity toward nucleophiles in a Michael addition.

Electron-Deficient Heterocycles (e.g., Pyridine): Pyridine (B92270) contains a nitrogen atom that is more electronegative than carbon and does not contribute a lone pair to the aromatic system. This makes the ring electron-deficient compared to benzene. uci.edu When a pyridine ring is attached to the β-position of an acrylate, it acts as an electron-withdrawing group, increasing the electrophilicity of the β-carbon and enhancing its susceptibility to nucleophilic attack.

The choice of substituent, therefore, allows for the fine-tuning of the acrylate's reactivity. An electron-donating heterocyclic substituent like furan would make the corresponding acrylate less reactive in Michael additions than the phenyl-substituted parent compound, while an electron-withdrawing substituent like pyridine would render it more reactive.

Table 2: Predicted Influence of Aromatic and Heterocyclic Substituents on Acrylate Reactivity
Substituent at β-PositionDominant Electronic Effect on Acrylate SystemPredicted Reactivity in Michael Addition (Compared to Phenyl)Aromaticity/Reactivity Context
Phenyl Weakly electron-withdrawing (by induction)BaselineStandard aromatic system. uci.edu
Furan Strongly electron-donating (by resonance)LowerLess aromatic and more reactive towards electrophiles than benzene. ksu.edu.sapharmaguideline.com
Thiophene Electron-donating (by resonance)LowerMore aromatic than furan and pyrrole, but still more electron-rich than benzene. ksu.edu.saslideshare.net
Pyridine Electron-withdrawing (by induction)HigherElectron-deficient (π-deficient) heterocycle. uci.edu

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl (E)-3-(3-aminophenyl)acrylate with high stereochemical purity?

The compound is typically synthesized via a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, ensuring retention of the (E)-configuration. A reported method involves reacting 3-aminobenzaldehyde with methyl acrylate derivatives in the presence of a base catalyst (e.g., piperidine), achieving 92% yield . Key parameters include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography (EtOAc/hexane, 1:5) resolves unreacted aldehydes and byproducts, confirmed by TLC (Rf = 0.26) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Combine spectroscopic and chromatographic methods:

  • 1H-NMR : Diagnostic peaks include a doublet at δ 7.60 ppm (J = 15.9 Hz, =CH-) and δ 6.37 ppm (J = 15.9 Hz, =CH-), confirming the (E)-configuration. Aromatic protons (3-aminophenyl group) appear as multiplet signals between δ 6.68–7.17 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify >95% purity .
  • Mass spectrometry : Expected [M+H]+ peak at m/z 192.1 (calculated for C10H11NO2).

Basic: What are the optimal storage conditions to maintain stability?

Store under inert gas (N2/Ar) in sealed amber vials at room temperature (RT). Avoid moisture and prolonged exposure to light, as the acrylate ester group is prone to hydrolysis and photodegradation . For long-term storage (>6 months), freeze at -20°C in anhydrous DMSO or ethanol.

Advanced: How can conflicting crystallographic and spectroscopic data on analogous acrylates inform structural analysis?

Contradictions may arise between X-ray crystallography (solid-state) and NMR (solution-state). For example:

  • Crystal packing effects : In (E)-methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, hydrogen bonding in the crystal lattice distorts dihedral angles vs. solution NMR .
  • Dynamic effects : Rotameric equilibria in solution (e.g., -NH2 group rotation) can broaden NMR peaks, whereas crystallography provides static snapshots .
    Resolution : Use variable-temperature NMR to assess conformational flexibility and compare with DFT-optimized geometries .

Advanced: What mechanistic insights govern the compound’s reactivity in cyclization reactions?

Studies on analogous (E)-methyl 3-(2-aminophenyl)acrylate reveal a multicatalytic mechanism involving solvent (e.g., water) and substrate-assisted proton transfer:

  • Nucleophilic addition : The amino group activates the acrylate for attack by electrophiles (e.g., isothiocyanates) .
  • Deprotonation/protonation : Water acts as a proton shuttle, lowering energy barriers by stabilizing transition states (ΔG‡ reduced by 10–15 kcal/mol) .
  • Tautomerization : Keto-enol equilibria influence product distribution; monitor via in situ IR spectroscopy .

Advanced: How can computational modeling optimize reaction pathways for derivatization?

  • DFT calculations : Map potential energy surfaces (e.g., B3LYP/6-31G*) to identify favorable attack trajectories for nucleophiles at the β-carbon of the acrylate .
  • MD simulations : Predict solvent effects on reaction kinetics (e.g., DMSO vs. THF) by analyzing solvation shells around the amino group .
  • Docking studies : For biological applications, model interactions with target enzymes (e.g., histone deacetylases) to guide functionalization at the 3-aminophenyl moiety .

Advanced: What strategies resolve low yields in cross-coupling reactions involving the acrylate group?

Common issues include steric hindrance from the 3-aminophenyl group and competing side reactions. Mitigate via:

  • Catalyst optimization : Use Pd(OAc)2 with bulky ligands (e.g., XPhos) to enhance regioselectivity in Mizoroki-Heck reactions .
  • Protecting groups : Temporarily protect the -NH2 group with Boc or Fmoc to prevent undesired coordination with metal catalysts .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Advanced: How do structural modifications impact biological activity in related acrylates?

In ferulic acid derivatives, replacing the 4-hydroxy group with a 3-amino group enhances antioxidant and antitumor activity:

  • Radical scavenging : The -NH2 group donates electrons more effectively than -OH, reducing DPPH radicals with IC50 = 12 μM vs. 28 μM for hydroxyl analogs .
  • Cytotoxicity : Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate shows IC50 = 8.2 μM against K562 leukemia cells, while amino-substituted analogs may improve specificity .
    Recommendation : Perform SAR studies by systematically varying substituents on the phenyl ring and acrylate chain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.